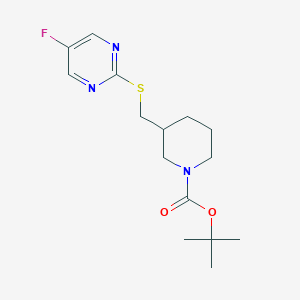
3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C15H22FN3O2S and its molecular weight is 327.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(5-Fluoro-pyrimidin-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by a piperidine ring substituted with a pyrimidine moiety. Its molecular formula is C_{14}H_{18}F_N_3O_2S, with a molecular weight of approximately 301.37 g/mol. The presence of the fluorine atom and the sulfur-containing substituent enhances its pharmacological profile.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the piperidine core through cyclization reactions.
- Introduction of the pyrimidine group via nucleophilic substitution.
- Esterification to form the tert-butyl ester, which enhances solubility and bioavailability.
Biological Activity
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an inhibitor of cyclin-dependent kinases (CDKs) and its antimicrobial properties.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Research indicates that compounds with similar structures exhibit significant inhibition of CDK9, which is crucial for cell cycle regulation and has implications in cancer therapy. The ability to inhibit CDK9 suggests that this compound could be effective against hyper-proliferative disorders such as cancer .
Antimicrobial Activity
Studies have shown that derivatives of pyrimidine compounds possess antibacterial properties. Specifically, compounds with similar structural features have been tested against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The mechanism often involves interference with bacterial protein synthesis .
Case Studies
Several case studies highlight the efficacy of pyrimidine-based compounds:
- Anticancer Activity : A study demonstrated that a related compound effectively inhibited tumor growth in xenograft models by targeting CDK pathways, leading to apoptosis in cancer cells.
- Antibacterial Efficacy : Another study reported that pyrimidine derivatives showed promising results against resistant strains of bacteria, indicating their potential as new antibiotic agents.
Research Findings Summary
The following table summarizes key findings from recent studies on the biological activity of related compounds:
Propiedades
Fórmula molecular |
C15H22FN3O2S |
|---|---|
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
tert-butyl 3-[(5-fluoropyrimidin-2-yl)sulfanylmethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H22FN3O2S/c1-15(2,3)21-14(20)19-6-4-5-11(9-19)10-22-13-17-7-12(16)8-18-13/h7-8,11H,4-6,9-10H2,1-3H3 |
Clave InChI |
PXAGVSIHCZXHJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CSC2=NC=C(C=N2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















